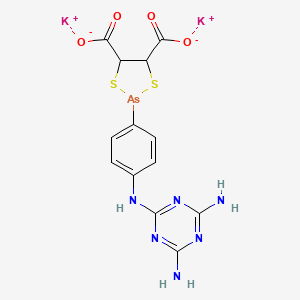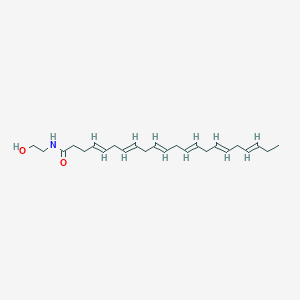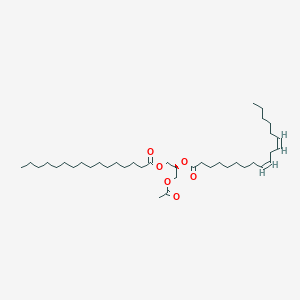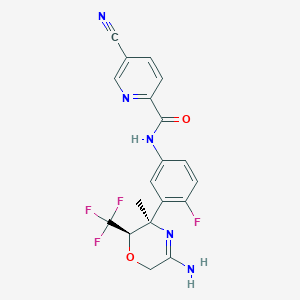
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is known for its ability to bind to DNA and is used in various scientific research applications, including studies on DNA interactions and photodynamic therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde under acidic conditions.
Methylation: The porphyrin core is then methylated using methyl iodide to introduce the N-methyl groups.
Tosylation: Finally, the compound is tosylated using p-toluenesulfonyl chloride to form the tetratosylate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: It can also be reduced, which is useful in studying electron transfer processes.
Substitution: The tosylate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can yield various functionalized porphyrins.
科学研究应用
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties of porphyrins and their interactions with other molecules.
Biology: The compound binds strongly to DNA, making it useful in studies of DNA structure and function.
Medicine: It is investigated for use in photodynamic therapy, where it acts as a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Industry: The compound is used in the development of sensors and catalysts due to its unique electronic properties.
作用机制
The mechanism of action of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate involves its ability to bind to DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting processes such as replication and transcription. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that damage cellular components and lead to cell death.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(4-pyridyl)porphine: Similar structure but lacks the N-methyl groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphine: Contains methoxy groups instead of pyridyl groups.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphine: Contains hydroxy groups instead of pyridyl groups.
Uniqueness
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate is unique due to its strong binding affinity to DNA and its ability to act as a photosensitizer in photodynamic therapy. The presence of N-methyl groups enhances its solubility and interaction with biological molecules, making it particularly useful in medical and biological research.
属性
分子式 |
C72H74N8O12S4 |
|---|---|
分子量 |
1371.7 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methyl-2H-pyridin-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H42N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-21,23,25,27,45,48H,22,24,26,28H2,1-4H3;4*2-5H,1H3,(H,8,9,10) |
InChI 键 |
REKONXVRGOWDHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CCN(C=C7)C)C8=CCN(C=C8)C)C=C4)C9=CCN(C=C9)C)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)
![4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile](/img/structure/B15073617.png)

![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)
![5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole](/img/structure/B15073625.png)
![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)





![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)

